N-[4-(2-oxopropylsulfonyl)phenyl]acetamide
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Overview
Description
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is known for its applications in scientific research and industry, particularly due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopropylsulfonyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenylsulfonyl chloride with acetone under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted acetamides .
Scientific Research Applications
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopropylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exhibiting antimicrobial and anticancer activities . The compound also interacts with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-oxopropyl)phenyl]acetamide: Similar in structure but lacks the sulfonyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits antimicrobial and anticancer activities.
Uniqueness
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4999-02-4 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-[4-(2-oxopropylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO4S/c1-8(13)7-17(15,16)11-5-3-10(4-6-11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
SJXNZIGVAWVGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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